molecular formula C14H13ClO B8157311 2-(3'-Chloro-[1,1'-biphenyl]-2-yl)ethanol

2-(3'-Chloro-[1,1'-biphenyl]-2-yl)ethanol

Cat. No.: B8157311
M. Wt: 232.70 g/mol
InChI Key: QUDWXTCYPOFMLQ-UHFFFAOYSA-N
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Description

2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a chlorine atom at the 3’ position and an ethanol group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production of 2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting the catalyst concentration, reaction time, and temperature. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with various biomolecules, while the biphenyl core can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4’-Chloro-[1,1’-biphenyl]-2-yl)ethanol
  • 2-(3’-Bromo-[1,1’-biphenyl]-2-yl)ethanol
  • 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)ethanol

Uniqueness

2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol is unique due to the specific positioning of the chlorine atom and the ethanol group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[2-(3-chlorophenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-13-6-3-5-12(10-13)14-7-2-1-4-11(14)8-9-16/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDWXTCYPOFMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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